REACTION_SMILES
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[CH3:19][N:20]1[CH2:21][CH2:22][NH:23][CH2:24][CH2:25]1.[CH3:26][O:27][CH2:28][CH2:29][O:30][CH3:31].[Cl:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[c:7]([O:15][CH3:16])[cH:8][cH:9][c:10]([N+:12](=[O:13])[O-:14])[cH:11]1.[I-:18].[Na+:17]>>[CH2:2]([CH2:3][CH2:4][O:5][c:6]1[c:7]([O:15][CH3:16])[cH:8][cH:9][c:10]([N+:12](=[O:13])[O-:14])[cH:11]1)[N:23]1[CH2:22][CH2:21][N:20]([CH3:19])[CH2:25][CH2:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([N+](=O)[O-])cc1OCCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COc1ccc([N+](=O)[O-])cc1OCCCN1CCN(C)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |